molecular formula C20H30BNO4 B14767420 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl]butanoic acid ethyl ester

4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl]butanoic acid ethyl ester

Cat. No.: B14767420
M. Wt: 359.3 g/mol
InChI Key: XJEPNLLVNMYBCM-UHFFFAOYSA-N
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Description

4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl]butanoic acid ethyl ester is a complex organic compound that features a boron-containing dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl]butanoic acid ethyl ester typically involves multiple steps:

    Formation of the Indole Derivative: The initial step involves the synthesis of an indole derivative, which can be achieved through Fischer indole synthesis or other suitable methods.

    Borylation: The indole derivative is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. This step introduces the dioxaborolane ring.

    Esterification: The final step involves the esterification of the butanoic acid moiety with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl]butanoic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the ester or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Palladium catalysts and bases such as potassium carbonate are used in Suzuki-Miyaura cross-coupling reactions.

Major Products

    Oxidation: Products may include hydroxylated or carbonylated derivatives.

    Reduction: Reduced forms of the ester or other functional groups.

    Substitution: Various aryl or vinyl derivatives depending on the coupling partner used.

Scientific Research Applications

4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl]butanoic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl]butanoic acid ethyl ester involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring. This ring can form stable complexes with other molecules, facilitating cross-coupling reactions and other transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl]butanoic acid ethyl ester is unique due to its combination of an indole derivative with a boron-containing dioxaborolane ring and a butanoic acid ethyl ester moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable building block in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C20H30BNO4

Molecular Weight

359.3 g/mol

IUPAC Name

ethyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindol-1-yl]butanoate

InChI

InChI=1S/C20H30BNO4/c1-6-24-18(23)8-7-12-22-13-11-15-14-16(9-10-17(15)22)21-25-19(2,3)20(4,5)26-21/h9-10,14H,6-8,11-13H2,1-5H3

InChI Key

XJEPNLLVNMYBCM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(CC3)CCCC(=O)OCC

Origin of Product

United States

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